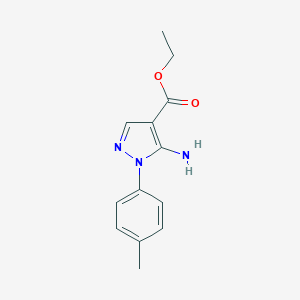

5-氨基-1-(4-甲基苯基)-1H-吡唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate, also known as EMPC, is an organic compound that has been used in scientific research for many years. EMPC has been studied for its potential applications in various fields, including chemistry, biology, and pharmacology. This article will provide an overview of EMPC, its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

科学研究应用

晶体结构分析和生物活性:

- 已合成 5-氨基-1-[(5'-甲基-1'-叔丁基-4'-吡唑基)羰基]-3-甲硫代-1H-吡唑-4-羧酸乙酯,并使用 X 射线衍射分析其晶体结构。这项研究表明,该化合物表现出杀菌和植物生长调节活性 (L. Minga, 2005)。

用于选择性环缩合的合成:

- 5-氨基-3-氧代-1,2-二氢-1H-吡唑-1-羧酸乙酯可有效地与 1,3-二羰基化合物或其合成当量进行选择性环缩合。此过程生成 3-氧代-1,2-二氢-吡唑并[3,4-b]吡啶-1-羧酸乙酯,这对于化学合成很重要 (P. S. Lebedˈ 等人,2012 年)。

荧光和生物活性:

- 对 5-氨基-3-三氟甲基-1H-吡唑-4-羧酸乙酯的一项研究揭示了其独特的反应性,导致合成三氟甲基吡唑并[1,5-a]嘧啶等荧光分子。这些化合物比它们的甲基类似物表现出更强的荧光强度,并具有作为单子叶植物稗草 L. Beauv 抑制剂的潜力 (Yan‐Chao Wu 等人,2006 年)。

缓蚀:

- 吡喃并吡唑衍生物,例如 6-氨基-3-甲基-4-(对甲基苯基)-2,4-二氢吡喃[2,3,C]吡唑-5-羧酸乙酯,已被确定为新型缓蚀剂。这些化合物在保护低碳钢方面显示出很高的效率,这对于酸洗工艺等工业应用非常有价值 (P. Dohare 等人,2017 年)。

抗菌和抗癌剂:

- 由 4-氨基-3-(4-氯苯基)-吡唑-5-羧酸乙酯合成的新型吡唑衍生物已显示出显着的抗菌和抗癌活性。其中一些化合物表现出的抗癌活性高于参考药物阿霉素 (H. Hafez 等人,2016 年)。

未来方向

The future research directions could involve further exploration of the biological activities of this compound and its derivatives, as well as optimization of its synthesis process. Additionally, the compound’s potential applications in medicinal chemistry, agriculture, and materials chemistry could be investigated .

属性

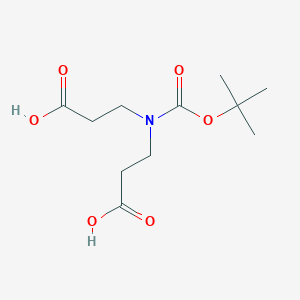

| { "Design of the Synthesis Pathway": "The synthesis of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": [ "4-methylacetophenone", "hydrazine hydrate", "ethyl acetoacetate", "sodium ethoxide", "ethyl chloroformate", "sodium bicarbonate", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylacetophenone with hydrazine hydrate to form 4-methyl-1-phenyl-1,2,3,6-tetrahydropyridazine", "Step 2: Cyclization of 4-methyl-1-phenyl-1,2,3,6-tetrahydropyridazine with ethyl acetoacetate and sodium ethoxide to form ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate", "Step 3: Esterification of ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate with ethyl chloroformate and sodium bicarbonate to form Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate", "Step 4: Purification of Ethyl 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxylate by recrystallization from ethanol and water" ] } | |

CAS 编号 |

150011-11-3 |

分子式 |

C13H15N3O2 |

分子量 |

245.28 g/mol |

IUPAC 名称 |

ethyl 5-amino-1-(4-methylphenyl)pyrazole-4-carboxylate |

InChI |

InChI=1S/C13H15N3O2/c1-3-18-13(17)11-8-15-16(12(11)14)10-6-4-9(2)5-7-10/h4-8H,3,14H2,1-2H3 |

InChI 键 |

HYLAFESEWXPMFD-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |

规范 SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)